5-Fluoro-8-methylisoquinoline-1-carbonitrile
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Overview
Description
5-Fluoro-8-methylisoquinoline-1-carbonitrile: is a chemical compound with the molecular formula C₁₁H₇FN₂ and a molecular weight of 186.19 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which make it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methylisoquinoline-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and 2-methylpyridine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Forms amines and other reduced derivatives.
Substitution: Results in halogenated isoquinoline derivatives.
Scientific Research Applications
5-Fluoro-8-methylisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-8-methylisoquinoline-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonitrile group.
Fluoroquinolones: A class of antibiotics that share the fluoro group and target similar enzymes.
Uniqueness
5-Fluoro-8-methylisoquinoline-1-carbonitrile is unique due to its specific combination of a fluoro group and a carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H7FN2 |
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Molecular Weight |
186.18 g/mol |
IUPAC Name |
5-fluoro-8-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-2-3-9(12)8-4-5-14-10(6-13)11(7)8/h2-5H,1H3 |
InChI Key |
IHWUFFRQTSKFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CN=C2C#N |
Origin of Product |
United States |
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